3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound is a heterocyclic derivative featuring a 1,2,4-triazol-5-one core fused with a piperidine ring. Key structural elements include:
- 1,3-Benzodioxole-5-carbonyl group: Attached to the piperidine nitrogen, this moiety may enhance lipophilicity and influence receptor binding .
- 4-Methoxyphenylmethyl substituent: Positioned at the triazolone’s 4-position, this aromatic group likely contributes to π-π stacking interactions in biological targets .
- 4,5-Dihydrotriazolone: The partially saturated triazolone ring may improve metabolic stability compared to fully unsaturated analogs .
Its synthesis likely involves condensation and cyclization steps common to triazolone chemistry, as seen in similar compounds .
Properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-30-18-5-2-15(3-6-18)13-27-21(24-25-23(27)29)16-8-10-26(11-9-16)22(28)17-4-7-19-20(12-17)32-14-31-19/h2-7,12,16H,8-11,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGXNJUIZMRHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzodioxole moiety, followed by the formation of the piperidine ring, and finally the triazolone ring.
Benzodioxole Synthesis: The benzodioxole moiety can be synthesized from catechol and methylene chloride under acidic conditions to form 1,3-benzodioxole.
Piperidine Formation: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Triazolone Formation: The triazolone ring can be synthesized by reacting hydrazine with an appropriate ester or acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzodioxole moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the benzodioxole carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. For example, it may exhibit anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperidine ring could form hydrogen bonds or ionic interactions. The triazolone ring may also play a role in binding to biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations
Substituent Effects: The benzodioxole-carbonyl group in the target compound distinguishes it from phenyl or bromophenyl analogs . This group may enhance blood-brain barrier penetration due to increased lipophilicity.
Core Heterocycle Impact :
- Triazolone derivatives (e.g., the target and bromophenyl-acetyl analog) generally show broader bioactivity (e.g., antiviral, anticancer) compared to pyrazole or tetrazole analogs .
- Saturation in the triazolone ring (4,5-dihydro) may reduce metabolic oxidation, improving pharmacokinetics over fully unsaturated triazoles .
The target compound’s benzodioxole and methoxyphenyl groups may place it in a distinct similarity cluster compared to simpler phenyl-substituted triazolones .
Biological Activity
The compound 3-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 436.47 g/mol. The structure includes a benzodioxole moiety and a triazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O5 |
| Molecular Weight | 436.47 g/mol |
| LogP | 3.1043 |
| Polar Surface Area | 82.055 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The presence of the triazole ring allows for potential inhibition of enzymes like cyclooxygenase (COX) and phosphodiesterase (PDE), which play significant roles in inflammation and other pathological processes.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains including Escherichia coli and Bacillus subtilis. The bulky hydrophobic groups present in the structure may enhance the antimicrobial efficacy due to improved membrane permeability .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit COX enzymes. Studies have shown that related compounds with similar structural features can exhibit IC50 values indicating significant inhibition of COX-II activity, suggesting a possible therapeutic application in inflammatory diseases .
Anticancer Potential
Preliminary studies have indicated that the compound may exhibit anticancer properties. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, highlighting their potential as antimicrobial agents .
- Inflammation Model : In an animal model of induced inflammation, administration of a related triazole derivative resulted in a significant reduction in edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
- Cancer Cell Line Study : A recent study focused on the cytotoxic effects of triazole derivatives on human breast cancer cell lines (MCF-7). The compound was found to induce cell death at concentrations as low as 25 µM after 48 hours of treatment, suggesting a promising avenue for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
